4-(3,4-Dimethylphenyl)-4-oxobutanenitrile
Overview
Description
4-(3,4-Dimethylphenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a nitrile group and a ketone group attached to a butane chain, which is further substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by dehydration to form the desired nitrile compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or secondary alcohols.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-4-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-4-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecules. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethylphenyl)-4-oxobutanamide: Similar structure but with an amide group instead of a nitrile.
4-(3,4-Dimethylphenyl)-4-oxobutanal: Contains an aldehyde group instead of a nitrile.
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid: Features a carboxylic acid group instead of a nitrile.
Uniqueness
4-(3,4-Dimethylphenyl)-4-oxobutanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows for diverse chemical reactivity and potential applications in various fields. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-4-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRWCSKBXMGLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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